molecular formula C9H9IN4 B11056633 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine

4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine

Cat. No.: B11056633
M. Wt: 300.10 g/mol
InChI Key: OTSOMIWNCLWOCE-UHFFFAOYSA-N
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Description

4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 4th position and two methyl groups at the 6th and 7th positions of the pyrrolo[3,4-c]pyridine ring system The diimine functionality at the 1st and 3rd positions adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine involves its interaction with molecular targets such as enzymes or receptors. The diimine functionality can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .

Comparison with Similar Compounds

  • 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione
  • 6,7-Dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine
  • 4-Bromo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine

Uniqueness: 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new chemical entities with specific properties .

Properties

Molecular Formula

C9H9IN4

Molecular Weight

300.10 g/mol

IUPAC Name

3-imino-4-iodo-6,7-dimethylpyrrolo[3,4-c]pyridin-1-amine

InChI

InChI=1S/C9H9IN4/c1-3-4(2)13-7(10)6-5(3)8(11)14-9(6)12/h1-2H3,(H3,11,12,14)

InChI Key

OTSOMIWNCLWOCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=C1C(=NC2=N)N)I)C

Origin of Product

United States

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